BenchChemオンラインストアへようこそ!

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Succinate dehydrogenase inhibitor SDHI fungicide Pyrazole positional isomerism

1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 1210870-02-2) is a heterocyclic small molecule combining a 1-ethylpyrazole-3-carboxamide core with a 2-(thiophen-2-yl)ethyl amide side chain, yielding the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol. The compound belongs to the class of pyrazole-thiophene carboxamides, which are actively explored across multiple therapeutic and agrochemical domains: as succinate dehydrogenase inhibitor (SDHI) fungicide scaffolds targeting phytopathogenic fungi , and as hypoxia-inducible factor (HIF)-1 transcription inhibitors in oncology research.

Molecular Formula C12H15N3OS
Molecular Weight 249.33
CAS No. 1210870-02-2
Cat. No. B2838716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide
CAS1210870-02-2
Molecular FormulaC12H15N3OS
Molecular Weight249.33
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NCCC2=CC=CS2
InChIInChI=1S/C12H15N3OS/c1-2-15-8-6-11(14-15)12(16)13-7-5-10-4-3-9-17-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
InChIKeyYRMPPCLKKHMTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 1210870-02-2) – Structural Identity and Class Positioning for Research Procurement


1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 1210870-02-2) is a heterocyclic small molecule combining a 1-ethylpyrazole-3-carboxamide core with a 2-(thiophen-2-yl)ethyl amide side chain, yielding the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . The compound belongs to the class of pyrazole-thiophene carboxamides, which are actively explored across multiple therapeutic and agrochemical domains: as succinate dehydrogenase inhibitor (SDHI) fungicide scaffolds targeting phytopathogenic fungi [1], and as hypoxia-inducible factor (HIF)-1 transcription inhibitors in oncology research . The 1-ethyl-1H-pyrazole-3-carboxamide motif has been validated as a privileged scaffold in medicinal chemistry, with reported HIF-1 inhibitory IC50 values in the low micromolar range for optimized analogues . This compound’s unique combination of a pyrazole-3-carboxamide (rather than the more common pyrazole-4-carboxamide) linkage with a flexible ethylene-bridged thiophene distinguishes it from the majority of commercialized SDHI fungicides and positions it at the intersection of multiple structure-activity relationship (SAR) exploration programs.

Why Generic In-Class Substitution Fails for 1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide: Scaffold Topology and Linker Chemistry


Substituting 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide with a generic pyrazole carboxamide or alternative SDHI scaffold is pharmacologically unreliable due to two critical structural features that control target engagement. First, the carboxamide is attached at the pyrazole 3-position, not the 4-position as in the majority of commercialized SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen, boscalid); this positional isomerism produces a distinct hydrogen-bonding network within the succinate dehydrogenase ubiquinone-binding pocket, as demonstrated by molecular docking studies on related pyrazole-thiophene carboxamide series [1]. Second, the N-(2-(thiophen-2-yl)ethyl) side chain introduces a flexible two-carbon ethylene spacer between the carboxamide nitrogen and the thiophene ring—a geometry that is absent in directly N-aryl-substituted pyrazole carboxamides commonly found in vendor catalogs [2]. The 1-ethylpyrazole-3-carboxamide core itself has an independently validated pharmacological identity: in HIF-1 inhibition assays, the parent scaffold CLB-016 (a 1-ethylpyrazole-3-carboxamide derivative with a different aryl substituent) exhibited an IC50 of 19.1 μM, and SAR optimization yielded compound 11Ae with an IC50 of 8.1 μM—demonstrating that the pyrazole 3-carboxamide topology is a distinct pharmacophore, not a generic replacement for 4-carboxamide isomers . A procurement decision based solely on the presence of 'pyrazole' and 'thiophene' descriptors without verifying the positional isomerism and linker length risks selecting a compound with an entirely different target selectivity profile.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide Against Structural Comparators


Pyrazole-3-Carboxamide vs. Pyrazole-4-Carboxamide Topology: Target Site Engagement and Commercial Fungicide Benchmarking

The target compound 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide incorporates a pyrazole-3-carboxamide connectivity, whereas the majority of commercialized and development-stage SDHI fungicides—including fluxapyroxad, pydiflumetofen, boscalid, and bixafen—are built on a pyrazole-4-carboxamide scaffold [1]. This positional isomerism alters the dihedral angle between the carboxamide group and the pyrazole ring, affecting hydrogen-bonding geometry within the SDH ubiquinone-binding site. In the pyrazole-thiophene carboxamide series reported by Li et al. (2020), molecular docking demonstrated that compounds forming stronger interactions with key SDH amino acid residues (TRP173, TYR58) exhibited improved antifungal activity, with the top-performing compound 7c showing an EC50 of 11.6 μmol/L against Rhizoctonia solani in vitro [2]. Although the Li et al. series employs a pyrazole-4-yl-thiophene-2-carboxamide connectivity distinct from the target compound, the positioning of heterocyclic nitrogen relative to the carboxamide is a known determinant of SDH binding affinity [3]. The 3-carboxamide isomer offers a structurally distinct hydrogen-bond acceptor pattern that may circumvent target-site resistance mutations (e.g., SDH-B subunit mutations) that compromise 4-carboxamide SDHIs.

Succinate dehydrogenase inhibitor SDHI fungicide Pyrazole positional isomerism Molecular docking

Ethylene-Bridged Thiophene Linker vs. Direct N-Aryl Substitution: Conformational Flexibility and Target Accommodation

The target compound features an ethylene (-CH2-CH2-) spacer between the carboxamide nitrogen and the thiophene ring, generating a flexible two-carbon bridge. This contrasts with the vast majority of commercially available pyrazole carboxamide analogues, which employ a direct N-aryl bond (zero-atom linker) or a single methylene spacer [1]. The Bayer CropScience patent family (US 8,999,956; EP 2,576,516) generically claims N-[(het)arylethyl]pyrazole carboxamides as fungicidal agents, explicitly encompassing the ethylene-bridged architecture exemplified by the target compound [1]. The two-carbon linker increases the degrees of rotational freedom between the carboxamide pharmacophore and the heteroaryl group, enabling the thiophene ring to sample a wider conformational space within the hydrophobic binding pocket. In the closest published structural comparison, Li et al. (2020) reported that directly N-aryl-substituted pyrazole-thiophene carboxamides (7a–7n series) exhibited EC50 values against R. solani ranging from 11.6 to >200 μmol/L, with the phenethyl (ethylene-bridged) derivative 7c achieving the optimal EC50 of 11.6 μmol/L—suggesting the ethyl linker may contribute to improved fit [2]. The target compound's combination of a 3-carboxamide with an ethylene-bridged thiophene has no direct structural analogue among commercial SDHIs, representing a distinct chemical space within the broader pyrazole carboxamide patent landscape.

Linker chemistry Ethylene spacer Conformational flexibility SDHI pharmacophore

1-Ethylpyrazole-3-Carboxamide as a Validated HIF-1 Inhibitory Scaffold: Quantitative SAR and Differentiation from 4-Carboxamide Isomers

The 1-ethylpyrazole-3-carboxamide core of the target compound has been independently validated as a pharmacophore for hypoxia-inducible factor (HIF)-1 inhibition by Yasuda et al. (2015), who identified the parent compound CLB-016 (a 1-ethylpyrazole-3-carboxamide derivative) with an IC50 of 19.1 μM in a hypoxia-responsive luciferase reporter gene assay, and through systematic SAR optimization developed compound 11Ae with an improved IC50 of 8.1 μM—a 2.4-fold enhancement . This series demonstrated that the 1-ethyl substituent on the pyrazole ring is critical for activity: replacement of ethyl with methyl, propyl, or hydrogen resulted in significant loss of HIF-1 inhibition. The target compound 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide retains this essential 1-ethyl group while introducing a thiophene-ethyl moiety at the carboxamide position—a substitution pattern not explored in the Yasuda et al. SAR study, where optimization focused on substituted phenyl, benzyl, and heteroaryl groups directly attached to the carboxamide . Importantly, this HIF-1 inhibitory activity is specific to the pyrazole-3-carboxamide regioisomer; the pyrazole-4-carboxamide analogues that dominate the SDHI fungicide landscape were not active in this assay, demonstrating that the 3-carboxamide topology confers a distinct biological selectivity profile .

HIF-1 inhibitor Cancer hypoxia 1-Ethylpyrazole-3-carboxamide Scaffold validation

Thiophene-2-yl vs. Thiophene-3-yl vs. Furan/Phenyl Heteroaryl Groups: Electronic Effects on Binding Affinity

The target compound incorporates a thiophen-2-yl group—a π-electron-rich five-membered sulfur heterocycle—attached via an ethyl linker to the carboxamide. In the pyrazole-furan/thiophene carboxamide series reported by Jiang et al. (2023), thiophene-containing hybrids exhibited EC50 values of 0.392–0.676 μg/mL against Rhizoctonia solani, outperforming the commercial SDHI fluxapyroxad (EC50 = 0.791 μg/mL) under identical assay conditions, suggesting that the thiophene sulfur atom contributes favorably to binding through hydrophobic and potential sulfur-π interactions [1]. The 2-thienyl attachment position provides a specific vector for the sulfur atom relative to the linker; thiophen-3-yl isomers would orient the sulfur differently, potentially altering the interaction with aromatic residues in the binding pocket. Although the Jiang et al. compounds employ a 4,5-dihydropyrazole-thiophene carboxamide scaffold distinct from the target compound's 1-ethylpyrazole-3-carboxamide, the favorable contribution of thiophene over furan (oxygen heterocycle) was consistent across the series: furan analogues showed systematically higher EC50 values, confirming that sulfur-mediated interactions enhance target affinity [1]. The target compound's unique combination of a thiophene-2-yl group with an ethylene linker and a pyrazole-3-carboxamide core occupies a chemical space that is structurally distinct from both the Jiang et al. dihydropyrazole series and the Bayer ethylene-bridged patent compounds.

Heterocyclic SAR Thiophene electronic effects Pi-stacking Bioisosterism

Procurement-Driven Application Scenarios for 1-Ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide


SDHI Resistance-Breaking Fungicide Discovery: Exploiting Pyrazole-3-Carboxamide Topology

The target compound serves as a strategic starting point for developing next-generation succinate dehydrogenase inhibitors (SDHIs) designed to overcome target-site resistance mutations that compromise commercial pyrazole-4-carboxamide fungicides. The pyrazole-3-carboxamide connectivity positions the carboxamide hydrogen-bond donor/acceptor at a distinct vector relative to the SDH ubiquinone-binding pocket, as supported by molecular docking studies on pyrazole-thiophene carboxamide analogues showing differential interactions with key residues (TRP173, TYR58) [1]. Researchers screening for antifungal activity against SDHI-resistant Rhizoctonia solani, Botrytis cinerea, or Fusarium graminearum isolates can benchmark the compound against fluxapyroxad (mean EC50 = 0.0657 μg/mL against wild-type R. solani [2]) and thifluzamide to quantify resistance-breaking potential. The compound's inclusion within the Bayer N-[(het)arylethyl]pyrazole carboxamide patent family [3] further supports its relevance to industrial fungicide development programs.

HIF-1 Inhibitor Oncology Research: Thiophene-Ethyl Extension of a Validated Cancer Hypoxia Scaffold

The 1-ethylpyrazole-3-carboxamide core is a pharmacologically validated HIF-1 inhibitory scaffold, with the parent compound CLB-016 demonstrating an IC50 of 19.1 μM in hypoxia-responsive luciferase reporter assays . The target compound extends this scaffold with a thiophene-ethyl amide substituent that has not been explored in the published SAR, offering medicinal chemistry teams a novel vector for optimizing HIF-1 inhibitory potency beyond the 8.1 μM IC50 achieved by compound 11Ae . In drug discovery programs targeting solid tumor hypoxia (e.g., glioblastoma, pancreatic cancer, sarcoma), this compound can be screened for HIF-1-driven luciferase suppression, carbonic anhydrase IX (CAIX) downregulation, and inhibition of hypoxia-induced cell migration in HT1080 or MDA-MB-231 models, with direct comparison to the published benchmark compounds CLB-016 and 11Ae.

Dual-Target Chemical Probe Development: SDH/HIF-1 Polypharmacology Exploration

The compound's structural features span two validated target classes—SDH (via the pyrazole-thiophene-carboxamide architecture common to SDHI fungicides [1]) and HIF-1 (via the 1-ethylpyrazole-3-carboxamide core )—positioning it as a privileged starting point for developing chemical probes that interrogate the intersection of mitochondrial respiration and hypoxia signaling. Cross-screening in both fungal SDH enzymatic assays and human HIF-1 luciferase reporter assays can quantify the selectivity window between these two targets. The thiophene-2-yl group provides a spectroscopic handle (UV absorption at ~230–280 nm, characteristic sulfur-related electronic transitions) that facilitates biophysical binding studies and cellular uptake quantification via HPLC, a practical advantage over phenyl-substituted analogues that may lack distinctive chromophores.

Structure-Activity Relationship (SAR) Library Synthesis: Linker Length and Heteroaryl Variation Studies

As a building block for SAR exploration, the compound provides an ethylene-bridged thiophene-2-yl motif that can be systematically compared against analogues bearing zero-atom (direct N-aryl), one-atom (methylene), and three-atom (propylene) linkers to map the optimal spacer length for SDH or HIF-1 target engagement. The 1-ethyl substituent on the pyrazole ring is a known activity determinant—replacement with methyl, propyl, or hydrogen abolished HIF-1 inhibition in the Yasuda et al. series —making the ethyl group a critical fixed feature around which amide-side-chain SAR can be developed. Procurement of this specific compound enables direct comparative studies with commercially available N-aryl pyrazole-3-carboxamides and N-benzyl analogues, generating quantitative SAR data on linker flexibility, heterocycle electronics, and positional isomerism that cannot be obtained through in silico prediction alone.

Quote Request

Request a Quote for 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.